7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol
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Overview
Description
7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol: is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced analogs with hydrogen addition
Substitution: Substituted products with new functional groups replacing existing ones
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. Research has shown that these derivatives can inhibit the growth of certain bacteria and cancer cells.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of various chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
- 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Uniqueness
7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is unique due to its specific methylation pattern and hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(11)8-7(5)9-2-3-10-8/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
MDPRASWPWIUQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NC=CN=C12)O |
Origin of Product |
United States |
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